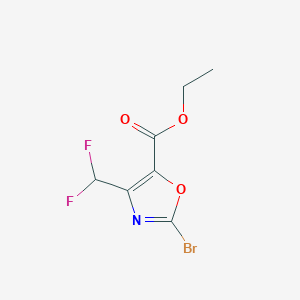

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

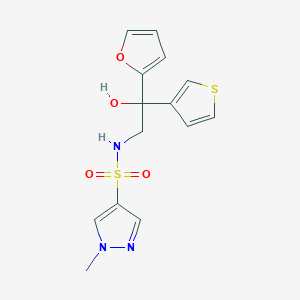

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a chemical compound with the molecular formula C7H6BrF2NO3 . It is a liquid at room temperature .

Molecular Structure Analysis

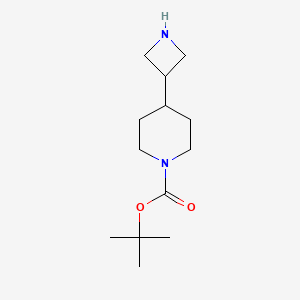

The molecular structure of Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate consists of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. The ring is substituted with a bromine atom, a difluoromethyl group, and an ethyl carboxylate group .Physical And Chemical Properties Analysis

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate is a liquid at room temperature . For more specific physical and chemical properties such as density, melting point, and boiling point, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier.Scientific Research Applications

Palladium-catalyzed Direct (Hetero)Arylation

Ethyl oxazole-4-carboxylate has been employed in palladium-catalyzed direct (hetero)arylation processes, offering an efficient pathway to (hetero)aryloxazoles. This method facilitates the regiocontrolled introduction of iodo-, bromo-, and chloro(hetero)aromatics into the oxazole ring, leading to the synthesis of natural products like balsoxin and texaline. The approach demonstrates the compound's utility in constructing complex heterocyclic structures efficiently (Verrier et al., 2008).

Solvent-Free Synthesis of Oxazoline-Thiones

The compound has also found application in the solvent-free synthesis of functionalized 1,3-oxazoline-2-thiones. This synthesis involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, facilitated by N-methylimidazole. Such processes underscore the compound's versatility in heterocyclic chemistry, enabling the preparation of sulfur-containing heterocycles under environmentally benign conditions (Yavari et al., 2008).

Synthesis of Thiazole Derivatives

Another area of application involves the synthesis of thiazole derivatives, where ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate serves as a precursor. The compound's reactivity towards thioureas and other nitrogen-containing nucleophiles has been leveraged to generate a variety of thiazole analogs, highlighting its role in expanding the diversity of available thiazole-based molecules for further application in medicinal chemistry and material science (Tanaka et al., 1991).

Development of Fluorescent Probes

Research has also explored the conversion of ethyl oxazole-4-carboxylates into fluorescent probes. By employing specific synthetic transformations, researchers have developed compounds with significant fluorescence quantum yields and solvent sensitivity. These properties make such derivatives valuable tools in biochemical and medical research, where they can be used as fluorescent markers for various applications (Ferreira et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name |

ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO3/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOJPFVKGPASEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2976464.png)

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)